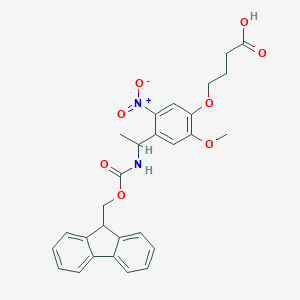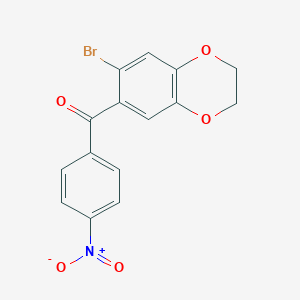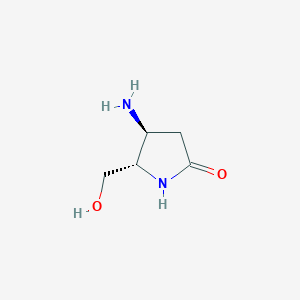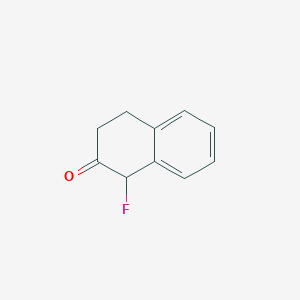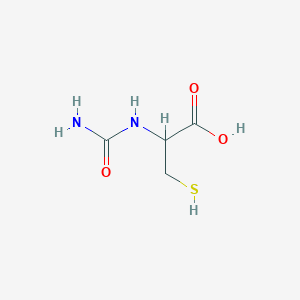
2-(Carbamoylamino)-3-sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carbamoylamino)-3-sulfanylpropanoic acid, also known as cysteine carbamoylation product, is a naturally occurring amino acid that plays a crucial role in several biochemical processes. It is a non-proteinogenic amino acid that is synthesized in the body and is also found in various food sources.
Mécanisme D'action
The mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic species and protect proteins from oxidative damage. It can also act as a reducing agent and donate electrons to reactive oxygen species, thereby neutralizing their harmful effects.
Effets Biochimiques Et Physiologiques
2-(Carbamoylamino)-3-sulfanylpropanoic acid has several biochemical and physiological effects. It has been found to be involved in the regulation of cellular redox status, which is important for maintaining cellular homeostasis. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body. Additionally, it has been found to have anti-inflammatory and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its ability to regulate redox homeostasis and protein folding. It can also be used to study the role of 2-(Carbamoylamino)-3-sulfanylpropanoic acid in various biochemical processes. However, the limitations of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its potential to react with other molecules and form adducts, which can interfere with the results.
Orientations Futures
There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid. One direction is to study its role in the regulation of gene expression and protein synthesis. Another direction is to investigate its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid and its interactions with other molecules in the body.
Conclusion:
In conclusion, 2-(Carbamoylamino)-3-sulfanylpropanoic acid is a non-proteinogenic amino acid that plays a crucial role in several biochemical processes. It is synthesized in the body and can also be obtained from dietary sources. It has been extensively studied for its role in the regulation of redox homeostasis, protein folding, and gene expression. It has several biochemical and physiological effects, including its ability to regulate cellular redox status and synthesis of glutathione. While it has advantages for lab experiments, it also has limitations. There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid, including its potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
2-(Carbamoylamino)-3-sulfanylpropanoic acid is synthesized in the body through the transsulfuration pathway, which involves the conversion of methionine to 2-(Carbamoylamino)-3-sulfanylpropanoic acid. It can also be obtained from dietary sources such as meat, fish, and dairy products.
Applications De Recherche Scientifique
2-(Carbamoylamino)-3-sulfanylpropanoic acid has been extensively studied for its role in various biochemical processes. It has been found to be involved in the regulation of redox homeostasis, protein folding, and gene expression. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body.
Propriétés
IUPAC Name |
2-(carbamoylamino)-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylamino)-3-sulfanylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

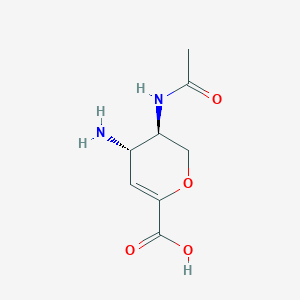
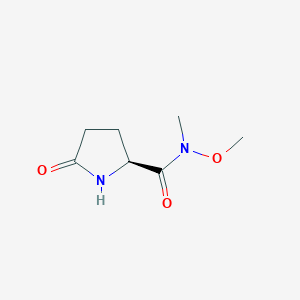
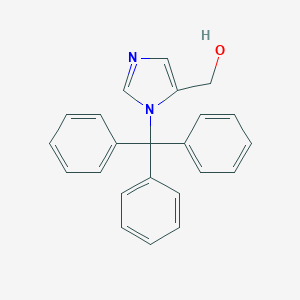

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
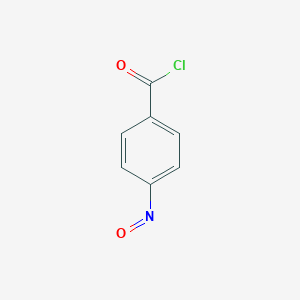
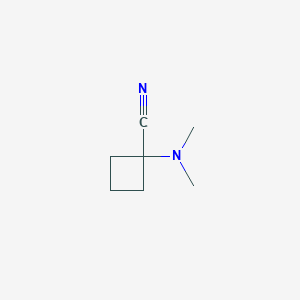
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
